2-Fluoro-5-(2,4,6-trifluorophenyl)phenol
Description
2-Fluoro-5-(2,4,6-trifluorophenyl)phenol is a fluorinated aromatic compound characterized by a phenol core substituted with a fluorine atom at the 2-position and a 2,4,6-trifluorophenyl group at the 5-position. This structural arrangement imparts unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and material science. The presence of multiple fluorine atoms enhances its lipophilicity and metabolic stability, which are critical in drug design .
Properties
IUPAC Name |
2-fluoro-5-(2,4,6-trifluorophenyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F4O/c13-7-4-9(15)12(10(16)5-7)6-1-2-8(14)11(17)3-6/h1-5,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUSHEVSFRRCKDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=C2F)F)F)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20684346 | |
| Record name | 2',4,4',6'-Tetrafluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20684346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261965-33-6 | |
| Record name | 2',4,4',6'-Tetrafluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20684346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Suzuki–Miyaura Cross-Coupling
The Suzuki–Miyaura reaction is the most widely employed method for constructing the biphenyl scaffold. This palladium-catalyzed reaction couples an aryl halide (or related electrophile) with a boronic acid derivative. For the target compound, two coupling partners are required:
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Electrophilic component : 2-Fluoro-5-bromophenol or its protected derivative.
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Nucleophilic component : 2,4,6-Trifluorophenylboronic acid or its ester.
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Oxidative Addition : A palladium catalyst (e.g., Pd(PPh₃)₄) reacts with the aryl bromide to form a Pd(II) complex.
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Transmetalation : The boronic acid transfers its aryl group to the Pd center.
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Reductive Elimination : The biphenyl product is released, regenerating the Pd(0) catalyst.
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Catalyst: [Pd(NHC)(μ-Cl)Cl]₂ (0.10–0.20 mol%)
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Base: K₃PO₄ (aqueous solution)
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Solvent: Toluene/water biphasic system
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Temperature: 80–100°C
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Yield: >90% (demonstrated for analogous fluorinated biphenyls)
Advantages :
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Tolerance for hydroxyl groups without protection.
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Compatibility with fluorine substituents, which resist premature hydrolysis.
Industrial Adaptation : Large-scale protocols use immobilized Pd catalysts to reduce metal leaching and enable catalyst recycling.
Grignard-Mediated Boronylation
An alternative approach involves generating the boronic acid partner via Grignard intermediates. This method is particularly useful when boronic acids are unstable or commercially unavailable.
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Grignard Formation :
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React 2,4,6-trifluorobromobenzene with Mg in THF to form the Grignard reagent.
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Boronation :
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Treat with trimethyl borate (B(OMe)₃) to yield 2,4,6-trifluorophenylboronic acid.
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Coupling :
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Use the boronic acid in Suzuki–Miyaura coupling with 2-fluoro-5-bromophenol.
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Purity of boronic acid: >99.9% after short-path distillation.
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Overall yield for coupling step: 85–92%.
Limitations :
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Requires anhydrous conditions for Grignard formation.
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Longer synthesis time compared to direct coupling.
Functionalization Strategies for Fluorine and Hydroxyl Groups
Regioselective Fluorination
Introducing fluorine atoms at specific positions demands precise control to avoid side reactions. Two methods are prevalent:
Electrophilic Fluorination :
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Use Selectfluor® or F-TEDA-BF₄ to fluorinate phenolic precursors.
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Example : Fluorination of 5-(2,4,6-trifluorophenyl)resorcinol yields 2-fluoro-5-(2,4,6-trifluorophenyl)phenol with 78% selectivity.
Nucleophilic Aromatic Substitution :
Hydroxyl Group Introduction
The phenolic -OH group is typically introduced via one of two routes:
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Nitro Reduction : Convert a nitro-substituted precursor to an aniline.
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Diazotization : Treat with NaNO₂/H₂SO₄ at 0–10°C.
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Hydrolysis : Heat the diazonium salt to 90–95°C to form the phenol.
Oxidative Demethylation :
Industrial-Scale Production Techniques
Continuous Flow Synthesis
Recent advancements emphasize flow chemistry to enhance safety and efficiency:
Catalyst Recycling
Immobilized Pd catalysts (e.g., Pd on activated carbon) enable:
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |
|---|---|---|---|---|
| Suzuki–Miyaura Coupling | 90–95 | 99.5 | High | 120–150 |
| Grignard-Boronation | 85–92 | 99.9 | Moderate | 180–220 |
| Electrophilic Fluorination | 75–80 | 98.0 | Low | 250–300 |
Key Observations :
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Suzuki–Miyaura offers the best balance of yield and cost.
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Grignard methods excel in purity but are less economical.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-(2,4,6-trifluorophenyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The aromatic rings can undergo reduction under specific conditions.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Reduced aromatic rings.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-5-(2,4,6-trifluorophenyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(2,4,6-trifluorophenyl)phenol involves its interaction with molecular targets through its phenolic and fluorinated groups. These interactions can affect various biochemical pathways, depending on the specific application. The exact molecular targets and pathways are subject to ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Structural and Functional Differences
Substituent Position and Electronic Effects: The 2-fluoro-5-(2,4,6-trifluorophenyl) substitution in the target compound creates a sterically hindered, electron-deficient aromatic system. This contrasts with 2-fluoro-5-(trifluoromethyl)phenol (CF₃ group), which has stronger electron-withdrawing effects, enhancing acidity (pKa ~5-6) and reactivity in SNAr reactions . 3-Fluoro-5-(trifluoromethyl)phenol exhibits meta-fluorine positioning, reducing steric hindrance but increasing solubility in polar solvents compared to ortho-substituted analogs .
Biological Activity: Compounds with 2,4,6-trifluorophenyl groups (e.g., the target compound and the imidazole derivative in ) show affinity for tubulin, a target in cancer chemotherapy. The trifluorophenyl moiety likely enhances binding to hydrophobic pockets in proteins . 2-Fluoro-5-(trifluoromethyl)phenol is utilized in synthesizing protease inhibitors and kinase modulators, leveraging its stability under acidic conditions .
Synthetic Accessibility: 2-Fluoro-5-(trifluoromethyl)phenol is synthesized via coupling reactions with sodium chlorodifluoroacetate in DMF (yield: ~34% with K₂CO₃ in acetone) . In contrast, 2,4,6-trifluorophenyl-containing compounds often require multi-step procedures, such as malonate condensations or Suzuki couplings .
Safety and Handling: 3-Fluoro-5-(trifluoromethyl)phenol is classified under UN3265 (corrosive), requiring specialized storage. The target compound likely shares similar hazards due to its phenolic and fluorinated groups .
Q & A
Q. What are the recommended synthetic routes for 2-Fluoro-5-(2,4,6-trifluorophenyl)phenol, and what challenges arise during its preparation?
- Methodological Answer : The synthesis can leverage palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, using 2,4,6-trifluorophenyl boronic acid derivatives and halogenated phenolic precursors. For example, [Pd(C₄N)(X)(PPh₃)] palladacycles react efficiently with 2,4,6-trifluorophenyl boronic acid in THF within 0.5 hours to form stable transmetallation products . Challenges include managing steric hindrance from the trifluorophenyl group and avoiding over-reaction, which can lead to dinuclear Pd complexes. Protecting the phenolic hydroxyl group (e.g., as a sulfonate ester) during coupling may improve yields .
Q. How can researchers validate the purity and structural integrity of 2-Fluoro-5-(2,4,6-trifluorophenyl)phenol?
- Methodological Answer : Combine spectroscopic techniques:
- ¹H/¹⁹F NMR : Confirm substitution patterns via coupling constants and chemical shifts (e.g., deshielded aromatic protons adjacent to fluorine atoms).
- IR Spectroscopy : Identify the phenolic O-H stretch (~3200–3600 cm⁻¹) and C-F stretches (1000–1300 cm⁻¹).
- Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns.
- Elemental Analysis : Validate empirical formula consistency.
Comparative data from structurally similar fluorophenols (e.g., 2-Fluoro-5-(trifluoromethyl)phenol) can guide interpretation .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) rationalize the electronic and steric effects of the 2,4,6-trifluorophenyl substituent in this compound?
- Methodological Answer : Density Functional Theory (DFT) with dispersion corrections (e.g., CAM-B3LYP-GD3BJ) can model London dispersion interactions between the trifluorophenyl group and adjacent aromatic systems. For example, studies on [26]-hexaphyrins with 2,4,6-trifluorophenyl substituents reveal weak non-covalent interactions (NCI) that stabilize conformers without significantly altering electronic properties. NCI isosurface analysis and HOMO-LUMO gap calculations provide insights into reactivity and regioselectivity .
Q. What strategies mitigate competing side reactions during functionalization of the phenolic hydroxyl group?
- Methodological Answer :
- Protection/Deprotection : Temporarily convert the -OH group to a sulfonate (e.g., using sulfonyl chlorides) to prevent oxidation or undesired nucleophilic attacks .
- Selective Catalysis : Use mild Lewis acids (e.g., ZnCl₂) to direct electrophilic substitution to the para position relative to fluorine.
- Kinetic Control : Optimize reaction time and temperature to favor mono-substitution over di-adducts.
Evidence from sulfonylation of analogous fluorophenols supports these approaches .
Q. How do halogen substituent patterns influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : Fluorine’s electron-withdrawing effects enhance the electrophilicity of the aromatic ring, facilitating oxidative addition in Pd-mediated reactions. However, steric bulk from the 2,4,6-trifluorophenyl group can slow transmetallation. Comparative studies with chlorinated or brominated analogs (e.g., 3-Bromo-2-fluoro-5-(trifluoromethyl)phenol) show that heavier halogens increase oxidative addition rates but may reduce stability .
Q. What are the implications of contradictory solubility data reported for fluorinated phenolic compounds?
- Methodological Answer : Contradictions often arise from solvent polarity and measurement conditions. For 2-Fluoro-5-(2,4,6-trifluorophenyl)phenol:
- Experimental Design : Use standardized solvents (e.g., DMSO-d₆ for NMR solubility tests).
- Temperature Control : Solubility in aqueous-organic mixtures (e.g., THF/H₂O) is highly temperature-dependent.
- Comparative Analysis : Cross-reference with structurally similar compounds, such as 2-Fluoro-5-(trifluoromethyl)phenol, which exhibits logP values ~2.5–3.0, indicating moderate lipophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
